molecular formula C8H15N3O B2693497 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine CAS No. 1856091-83-2

5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2693497
CAS No.: 1856091-83-2
M. Wt: 169.228
InChI Key: LGXIXPOMQBBQDB-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 5-membered aromatic ring containing two nitrogen atoms. The molecule features an ethoxymethyl substituent at position 5 and an ethyl group at position 1 of the pyrazole core. Pyrazoles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(ethoxymethyl)-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-3-11-7(6-12-4-2)5-8(9)10-11/h5H,3-4,6H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXIXPOMQBBQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of ethylhydrazine with an ethoxymethyl-substituted ketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The ethoxymethyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrazines or primary amines.

Scientific Research Applications

Table 1: Synthetic Pathways for 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine

StepReaction TypeReagents/ConditionsYield (%)
1CondensationHydrazine + Carbonyl compound70
2AlkylationEthyl halide + Base85
3FunctionalizationEthoxymethyl chloride + Base75

Medicinal Chemistry

This compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory applications. Research has indicated its potential as a therapeutic agent against various bacterial strains.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth effectively. For instance, certain pyrazole derivatives demonstrated high activity against Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae, with minimal inhibitory concentrations (MIC) ranging from 0.490.49 to 31.25μg/ml31.25\,\mu g/ml .

Anti-inflammatory Properties

Research into pyrazole derivatives has also revealed anti-inflammatory properties, suggesting their use in treating conditions characterized by inflammation. The mechanism often involves inhibition of specific pathways that lead to inflammatory responses.

Compound NameActivity TypeMIC (µg/ml)
This compoundAntimicrobial0.4931.250.49-31.25
N-ethyl-3-amino-5-oxo-pyrazoleAnti-biofilm0.490.49
N-substituted pyrazolesAnti-inflammatoryVaries

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various pyrazole derivatives against bacterial strains, This compound was tested alongside other compounds. Results indicated a significant reduction in biofilm formation by pathogenic bacteria, highlighting its potential as an anti-biofilm agent .

Case Study 2: In Vivo Studies

Further investigations into the in vivo effects of this compound revealed promising results in reducing inflammation in animal models. The compound was administered at varying doses, showing a dose-dependent response in alleviating symptoms associated with inflammation .

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine with structurally related pyrazole derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1-Ethyl, 5-(ethoxymethyl) C₈H₁₅N₃O 169.22 (calculated) Hypothesized applications in agrochemicals or pharmaceuticals due to ether and amine moieties. Inferred
1-Ethyl-3-methyl-1H-pyrazol-5-amine 1-Ethyl, 3-methyl C₆H₁₁N₃ 125.17 Used as a pharmaceutical intermediate; exhibits basic amine reactivity.
5-(Benzyloxymethyl)-1H-pyrazol-3-amine 1H (unsubstituted), 5-(benzyloxymethyl) C₁₁H₁₃N₃O 203.24 Safety data indicate inhalation risks; potential use in organic synthesis.
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-Phenyl, 3-methyl C₁₀H₁₁N₃ 173.22 Commercial availability as a building block for heterocyclic chemistry.
1-Benzyl-1H-pyrazol-5-amine 1-Benzyl C₁₀H₁₁N₃ 173.22 Studied for hydrogen-bonding interactions; used in crystal engineering.
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine 1-Ethyl, 5-(ethyl-methylamino)methyl C₉H₁₈N₄ 182.27 Predicted pKa ~8.8; potential pharmacological activity due to tertiary amine substituent.

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • The ethoxymethyl group in the target compound introduces steric bulk and ether-based polarity, which may enhance solubility compared to simpler alkyl-substituted analogs like 1-ethyl-3-methyl-1H-pyrazol-5-amine .
  • Benzyloxymethyl substituents (e.g., 5-(benzyloxymethyl)-1H-pyrazol-3-amine) increase aromaticity and may influence π-π stacking interactions in supramolecular chemistry .

Biological and Chemical Applications: 1-Ethyl-3-methyl-1H-pyrazol-5-amine (CAS 3524-33-2) is a common intermediate in drug discovery, reflecting the utility of ethyl and methyl groups in balancing lipophilicity and metabolic stability .

Synthetic Pathways: Pyrazole derivatives are often synthesized via cyclocondensation of β-diketones with hydrazines or through Gewald-like reactions involving sulfur and malononitrile derivatives, as seen in the preparation of thiophene-pyrazole hybrids . The ethoxymethyl group could be introduced via nucleophilic substitution or etherification reactions under acidic or basic conditions, similar to methods used for benzyloxymethyl analogs .

Safety and Handling :

  • While specific data for this compound are lacking, related compounds like 5-(benzyloxymethyl)-1H-pyrazol-3-amine require precautions against inhalation and skin contact, suggesting similar handling protocols for the target compound .

Biological Activity

5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethoxymethyl group at the 5-position and an ethyl group at the 1-position. This unique substitution pattern enhances its lipophilicity, potentially facilitating better interaction with biological membranes and targets.

The biological activity of this compound is attributed to its ability to modulate various molecular targets. The ethoxymethyl group enhances solubility and reactivity, while the pyrazole ring can interact with enzymes and receptors, influencing their activity. The exact pathways involved may vary depending on the specific biological context.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest potential antimicrobial properties against various pathogens. For instance, compounds with similar pyrazole structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

  • The compound's structure allows it to inhibit certain inflammatory pathways, which has been observed in related pyrazole derivatives. Inhibition of cysteine hydrolases has been highlighted as a mechanism for reducing inflammation .

3. Antitumor Activity

Case Studies and Experimental Data

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential efficacy of this compound.

Study Biological Activity Findings
AntimicrobialWeak antibacterial activity observed in related compounds.
Anti-inflammatoryInhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) reported in similar compounds with IC50 values around 0.64 μM.
AntitumorRelated pyrazole derivatives showed cytotoxicity against human cancer cell lines.

Q & A

Q. What are the standard synthetic routes for preparing 5-(ethoxymethyl)-1-ethyl-1H-pyrazol-3-amine and its derivatives?

The synthesis typically involves cyclization reactions using hydrazines and carbonyl-containing precursors. For example, pyrazole frameworks can be constructed via condensation of enaminones with hydrazine derivatives under reflux in ethanol or pyridine . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through formylation and oxidation steps . Yields often range between 65–74%, with purification via recrystallization . Structural confirmation relies on IR (C=N stretching at ~1600 cm⁻¹), 1H^1 \text{H} NMR (amine protons at δ 2.5–3.5 ppm), and mass spectrometry (e.g., EI-MS with M⁺ peaks) .

Q. Which spectroscopic techniques are critical for characterizing pyrazol-3-amine derivatives?

Core methods include:

  • 1H^1 \text{H} NMR : Identifies substituent environments (e.g., ethoxymethyl protons as triplets at δ 3.4–3.6 ppm) .
  • IR Spectroscopy : Confirms NH2_2 stretches (~3350 cm⁻¹) and C-O-C bonds (~1100 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Determines molecular ion peaks (e.g., m/z 249 for 4-((2-chlorophenyl)diazenyl)-5-ethyl-1H-pyrazol-3-amine) .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N ratios .

Q. What in vitro assays are commonly used to evaluate biological activity?

  • Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., MIC values for pyrazole derivatives) .
  • Anti-inflammatory Testing : Carrageenan-induced rat paw edema models .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Q. What safety protocols are recommended for handling pyrazol-3-amine derivatives?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
  • Ventilation : Use fume hoods during synthesis to limit inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazole synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalysis : Lewis acids like ZnCl2_2 accelerate diazenyl group incorporation, increasing yields by ~15% .
  • Temperature Control : Reflux at 80–100°C minimizes side-product formation in arylazo-pyrazole syntheses .

Q. What advanced structural elucidation methods resolve ambiguities in pyrazole derivatives?

  • X-ray Crystallography : Resolves regiochemistry in polycyclic pyrazolo[1,5-a]pyrimidines (e.g., bond angles confirming fused ring systems) .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps influencing bioactivity) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions .

Q. How do substituents influence the biological activity of pyrazol-3-amine derivatives?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance antimicrobial potency by increasing membrane permeability (MIC reduced by 50% in 5c vs. 5d derivatives) .
  • Bulkier Alkyl Chains : Reduce CNS penetration but improve metabolic stability (e.g., ethyl vs. propyl groups in anxiolytic agents) .
  • Azo Linkages : Modulate antioxidant activity via radical scavenging mechanisms (IC50_{50} values correlate with conjugation length) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strains, incubation times) across studies .
  • Dose-Response Curves : Validate discrepancies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Molecular Docking : Reconcile activity variations by analyzing binding affinities to target proteins (e.g., COX-2 for anti-inflammatory derivatives) .

Q. What methodologies assess the environmental impact of pyrazol-3-amine derivatives?

  • Biodegradation Studies : Use OECD 301B tests to measure half-lives in aquatic systems .
  • Ecotoxicology : Algal growth inhibition assays (e.g., Pseudokirchneriella subcapitata) to determine EC50_{50} values .
  • QSAR Modeling : Predict bioaccumulation potential based on logP and molecular weight .

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